2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide
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Overview
Description
2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide typically involves the reaction of cyclohex-1-en-1-ylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Scientific Research Applications
2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide can be compared with similar compounds such as:
2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide: This compound has a similar structure but with an ethyl group instead of a propyl group, which may affect its reactivity and biological activity.
2-chloro-N-cyclohex-1-en-1-yl-N-cyclopropylacetamide: This compound has a cyclopropyl group instead of a propyl group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(cyclohexen-1-yl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLYURVLGGCYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CCCCC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406980 |
Source
|
Record name | 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831081 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21417-17-4 |
Source
|
Record name | 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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